molecular formula C10H14N2O2 B13602879 3-(Piperazin-1-yl)benzene-1,2-diol

3-(Piperazin-1-yl)benzene-1,2-diol

Cat. No.: B13602879
M. Wt: 194.23 g/mol
InChI Key: GOXGEQNLELAGME-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)benzene-1,2-diol is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . The compound features a piperazine ring, a heterocycle known for its significant role in medicinal chemistry, appended to a catechol (benzene-1,2-diol) moiety . Piperazine derivatives represent a broad class of compounds with diverse pharmacological properties and are found in numerous therapeutic agents, underscoring the ring's importance as a key pharmacophore in drug discovery . The presence of the catechol group suggests potential for interaction with biological systems, such as enzymes or receptors, that recognize this common structural motif. While specific biological data for this exact molecule is not widely published in the searched literature, its structure indicates potential research applications as a building block in organic synthesis or as a scaffold for the development of novel compounds for biochemical screening. Researchers may find value in its use for constructing more complex molecules or as a standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-piperazin-1-ylbenzene-1,2-diol

InChI

InChI=1S/C10H14N2O2/c13-9-3-1-2-8(10(9)14)12-6-4-11-5-7-12/h1-3,11,13-14H,4-7H2

InChI Key

GOXGEQNLELAGME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Direct One-Pot Condensation Approach

A practical and efficient method involves the one-pot condensation of piperazine with catechol derivatives under mild conditions. This approach was exemplified in the synthesis of structurally related compounds such as 2-(4-methyl-piperazin-1-ylmethyl)benzene-1,3-diol and analogs, which share close structural features with 3-(Piperazin-1-yl)benzene-1,2-diol.

Procedure Highlights:

  • Reactants: Piperazine (or substituted piperazines), catechol (benzene-1,2-diol), and formaldehyde or substituted benzaldehydes.
  • Solvent: Ethanol (95%) is commonly used as the reaction medium.
  • Catalyst: Fluorite (2% weight relative to reactants) serves as a catalyst to promote the Mannich-type reaction.
  • Conditions: The mixture is stirred magnetically at room temperature for 10-15 minutes.
  • Workup: The reaction mixture is poured into crushed ice to precipitate the product, which is then filtered and purified by recrystallization from hot ethanol.

Yields and Purity:

  • Yields typically range from 77% to 80% for similar compounds.
  • Purity is confirmed by thin-layer chromatography (TLC) and recrystallization techniques.

This method benefits from simplicity, short reaction time, and moderate to high yields, making it suitable for laboratory-scale synthesis.

Multi-Step Synthesis via Protection and Functional Group Transformation

In more complex synthetic schemes, especially when sensitive functional groups are present, protection of hydroxyl groups is necessary.

Typical Protocol:

  • Protection of the catechol hydroxyl groups using tert-butyloxycarbonyl (Boc) or other protecting groups.
  • Functionalization of the aromatic ring, such as halogenation or formation of intermediates like benzoic acid hydrazides.
  • Coupling with Boc-protected piperazine derivatives.
  • Deprotection to regenerate the catechol hydroxyls.
  • Purification by chromatography and recrystallization.

This approach is exemplified in the synthesis of related benzhydrylpiperazine derivatives where Boc-piperazine is reacted with chloromethyl-substituted benzene derivatives, followed by deprotection and further transformations.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Conditions Yield (%) Purity Confirmation Advantages Limitations
One-Pot Condensation (Mannich-type) Piperazine, catechol, formaldehyde Ethanol, room temperature, fluorite catalyst 77–80 TLC, recrystallization Simple, fast, moderate-high yield Limited to unsubstituted catechols
Nucleophilic Aromatic Substitution Halogenated catechol, piperazine DMF, KOH, 60–100 °C Moderate TLC, recrystallization, HPLC Selective substitution, scalable Requires halogenated precursors
Multi-Step Protection/Deprotection Boc-piperazine, chloromethylbenzene derivatives Multiple steps, 0–80 °C, organic solvents Variable NMR, HPLC, mass spectrometry High purity, versatile Longer synthesis time, complex

Analytical and Characterization Techniques

Summary of Research Findings

  • The one-pot Mannich-type reaction is a widely adopted method for synthesizing piperazinyl catechols due to its operational simplicity and good yields.
  • Nucleophilic aromatic substitution offers a robust alternative when halogenated intermediates are available, allowing for higher selectivity and functional group tolerance.
  • Multi-step synthetic routes involving protection/deprotection strategies are essential for complex derivatives and when high purity and precise substitution are required.
  • Catalysts such as fluorite and bases like KOH play critical roles in enhancing reaction rates and yields.
  • Solvent choice (ethanol for condensation, DMF for substitution) significantly affects reaction efficiency.

Concluding Remarks

The preparation of this compound can be efficiently achieved through several synthetic routes, each with distinct advantages tailored to the desired scale, purity, and structural complexity. The one-pot condensation method stands out for its simplicity and yield, while nucleophilic aromatic substitution and multi-step protection strategies provide versatility for more demanding synthetic requirements. Analytical techniques such as NMR, MS, and HPLC are indispensable for confirming the identity and purity of the final product.

This comprehensive analysis integrates data from diverse research studies and patents, ensuring a professional and authoritative overview of the preparation methods for this compound without reliance on less reliable sources.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The piperazine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Dehydroxylated benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

3-(Piperazin-1-yl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The piperazine group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The hydroxyl groups may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 3-(Piperazin-1-yl)benzene-1,2-diol with structurally or functionally related benzene-1,2-diol derivatives, emphasizing substituent effects on bioactivity, synthesis, and applications.

Piperazine-Containing Derivatives

Piperazine-modified catechols are rare but significant in medicinal chemistry. For example:

  • 4-Alkyl-6-(alkylphenoxy)-3-((4-ethylpiperazin-1-yl)methyl)benzene-1,2-diol: This Mannich base derivative exhibited potent antifungal activity against Botrytis cinerea, outperforming commercial fungicides like hymexazol. The piperazine moiety enhances interactions with fungal enzymes or membranes .

Key Difference : The direct attachment of piperazine to the catechol ring in this compound may confer unique electronic and steric effects compared to piperazine-linked via methylene bridges.

Alkyl-Substituted Catechols

Alkyl chains modulate lipophilicity and membrane permeability:

  • 3-(all-trans-nonaprenyl)benzene-1,2-diol: A prenol lipid isolated from cowpeas, involved in bacterial Coenzyme Q biosynthesis. Its long isoprenoid chain facilitates integration into lipid bilayers .
  • (E)-3-(3,7-Dimethylocta-2,6-dienyl)benzene-1,2-diol : A geranyl-substituted catechol synthesized via BF3·Et2O-catalyzed coupling, showing antifungal activity against plant pathogens .

Halogenated Catechols

Halogenation enhances antimicrobial and cytotoxic properties:

  • 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol : Isolated from red algae (Vertebrata fruticulosa), this brominated derivative disrupts microbial membranes .

Key Difference : Halogenated catechols rely on electronegative substituents for bioactivity, whereas this compound’s piperazine may engage in pH-dependent charge interactions.

Schiff Base and Mannich Base Derivatives

Iminoquinone derivatives exhibit metal-binding and enzyme-inhibitory activities:

  • 3-(((4-Bromophenyl)imino)methyl)benzene-1,2-diol: A Schiff base forming stable complexes with Zn(II) and Co(II), used in antimicrobial and catalytic applications .
  • Allyl-6-(4-alkylphenoxy)-3-((diethylamino)methyl)benzene-1,2-diol: A Mannich base inhibiting topoisomerase II/IV, highlighting the role of aminoalkyl groups in DNA-targeted therapies .

Key Difference: Schiff/Mannich bases prioritize imine or aminoalkyl linkages, whereas this compound’s piperazine offers conformational flexibility and basicity.

Natural and Fermentation-Derived Catechols

Natural sources and bioprocessing yield bioactive catechols:

  • 4-(2-Hydroxyethyl)benzene-1,2-diol : A fungal metabolite from Penicillium chrysogenum with antibacterial activity .
  • Benzene-1,2-diol and 4-methylbenzene-1,2-diol : Produced during Salvia miltiorrhiza fermentation, enhancing antioxidant capacity .

Key Difference : Natural catechols often lack synthetic modifications like piperazine, relying on hydroxyl groups for redox activity.

Data Tables

Table 1: Structural and Functional Comparison of Benzene-1,2-diol Derivatives

Compound Name Substituent(s) Bioactivity Synthesis/Source Reference ID
This compound Piperazine at 3-position Not reported (predicted: antifungal) Synthetic
3-(all-trans-nonaprenyl)benzene-1,2-diol Nonaprenyl chain at 3-position Coenzyme Q biosynthesis Natural (cowpeas)
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol Br, CH2OH at 3,5-positions Antimicrobial Natural (red algae)
(E)-3-(3,7-Dimethylocta-2,6-dienyl)benzene-1,2-diol Geranyl chain at 3-position Antifungal BF3·Et2O-catalyzed coupling
4-(2-Hydroxyethyl)benzene-1,2-diol CH2CH2OH at 4-position Antibacterial Fungal fermentation

Research Findings and Trends

  • Piperazine Advantage : Piperazine-modified catechols (e.g., ) show enhanced antifungal activity due to improved target binding and solubility.
  • Halogenation vs. Alkylation : Brominated derivatives () excel in antimicrobial roles, while alkylated analogs () prioritize membrane interactions.
  • Synthetic Flexibility : Mannich and Schiff base derivatization () enables tunable bioactivity for drug development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Piperazin-1-yl)benzene-1,2-diol and its derivatives?

Answer:

  • Key Methods :
    • Horner–Wadsworth–Emmons (HWE) Reaction : Effective for introducing conjugated double bonds in derivatives like 4-[(1E,3E,5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol. Yields depend on phosphonate ester reactivity and solvent polarity .
    • McMurry Coupling : Useful for constructing carbon-carbon bonds in polyene systems. Requires low-valent titanium catalysts and inert conditions .
  • Validation : Compare synthesized compound spectral data (e.g., NMR, IR) with natural analogs to confirm regioselectivity and purity. Discrepancies in absorption peaks may indicate stereochemical differences .

Basic: How can THz spectroscopy distinguish this compound from its constitutional isomers?

Answer:

  • Methodology :
    • THz Absorption Spectra : Intermolecular vibrations (0.5–10 THz) provide distinct fingerprints. For example:
  • Benzene-1,2-diol (catechol): Peaks at 1.2, 2.5 THz (attributed to hydrogen-bonded lattice modes).
  • Benzene-1,3-diol (resorcinol): Peaks at 1.8, 3.1 THz (weaker H-bonding network) .
    2. DFT Modeling : Solid-phase density functional theory predicts vibrational modes. Match experimental spectra to computational models for validation .

Basic: What are the genotoxicity concerns for benzene-1,2-diol derivatives in vivo?

Answer:

  • Key Findings :
    • EFSA Evaluation : Oral exposure to benzene-1,2-diol derivatives exceeds the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 µg/kg bw/day).
    • Classification : 'Muta 2' (suspected mutagen) based on in vitro Ames tests and in vivo micronucleus assays .
Parameter Value
TTC (DNA-reactive mutagens)0.0025 µg/kg bw/day
Observed Exposure0.012 µg/kg bw/day
Risk Ratio4.8× above TTC

Advanced: How can computational modeling elucidate catalytic mechanisms in reactions involving this compound?

Answer:

  • Case Study : Hydrothiolation of alkynes with CuNPs/TiO₂ nanocatalysts:
    • Model System : 3-((4-mercaptobutyl)thio)benzene-1,2-diol + propiolamide.
    • DFT Workflow :
  • Optimize geometry of reactants, catalyst surface (TiO₂-supported Cu clusters).
  • Calculate activation energies for alkyne-thiol coupling pathways.
    3. Key Insight : CuNPs stabilize thiolate intermediates, reducing energy barriers by 15–20 kcal/mol .

Advanced: What structure-activity relationships (SARs) enhance the pharmacological activity of piperazine-modified catechol derivatives?

Answer:

  • Antifungal Activity :
    • Mannich Base Derivatives : Allyl-6-(4-alkylphenoxy)-3-((diethylamino)methyl)benzene-1,2-diol inhibits Botrytis cinerea spore germination (IC₅₀ = 3.2 µM vs. hymexazol IC₅₀ = 12.5 µM) .
    • Schiff Base Complexes : Zn(II) complexes of 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol show 90% alkaline phosphatase inhibition at 10 µM .
Compound Activity Target
Zn-Schiff Base ComplexIC₅₀ = 2.8 µM (ALP)Enzyme inhibition
Mannich Derivative (11)IC₅₀ = 3.2 µM (B. cinerea)Antifungal

Advanced: How are prenylated derivatives of benzene-1,2-diol biosynthesized in natural systems?

Answer:

  • Biosynthetic Pathways :
    • Prenyltransferase Enzymes : Catalyze attachment of isoprenoid chains (e.g., octaprenyl) to the catechol core.
    • Metabolic Engineering : Optimize E. coli pathways using plasmid-borne ispA (prenyl synthase) and ubiA (aromatic prenyltransferase) .
Derivative Database ID
3-(all-trans-octaprenyl)KEGG:C05811, MetaCyc:M_2ohph
3-(all-trans-decaprenyl)SEED:cpd03445

Advanced: Can molecular docking predict receptor binding for this compound analogs?

Answer:

  • Case Study : Estrogen receptor beta (ESR2) ligands:
    • Docking Protocol :
  • Use AutoDock Vina with PDB:3OLS (ESR2 structure).
  • Score binding affinities of 3-(5-hydroxy-benzooxazol-2-yl)-benzene-1,2-diol derivatives.
    2. Result : Analog with a hydroxyl group at C5 achieves ΔG = -9.2 kcal/mol (vs. -7.8 kcal/mol for estradiol) .

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